molecular formula C11H14ClN5 B11860836 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11860836
M. Wt: 251.71 g/mol
InChI Key: WYZUECQWDYKSEB-UHFFFAOYSA-N
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Description

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a methylpiperidinyl group at the 1st position, and a pyrazolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed to introduce the chloro group at the desired position.

    Attachment of the Methylpiperidinyl Group: This step involves the nucleophilic substitution reaction where the methylpiperidinyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but lacking the methylpiperidinyl group.

    8-Chloro-6,11-dihydro-11-(1-methylpiperidin-4-yl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol: Another compound with a similar piperidinyl group but a different core structure.

Uniqueness

6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chloro group, methylpiperidinyl group, and pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H14ClN5/c1-16-4-2-9(3-5-16)17-10-8(7-14-17)6-13-11(12)15-10/h6-7,9H,2-5H2,1H3

InChI Key

WYZUECQWDYKSEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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